2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol
Description
2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyridazine core substituted with a chlorine atom at the 6-position, a cyclopropylamine group, and an ethanol moiety. This compound was previously listed in the catalog of CymitQuimica (Reference: 10-F086961) but is currently discontinued, requiring specialized requests for procurement .
Properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methyl-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-4-1-8(12-13-10)7-14(5-6-15)9-2-3-9/h1,4,9,15H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNJEXZIGCHSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Cyclopropylation: The chlorinated pyridazine is reacted with cyclopropylamine under appropriate conditions to form the cyclopropyl-substituted pyridazine.
Ethanolamine Addition: Finally, the cyclopropyl-substituted pyridazine is reacted with ethanolamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules, focusing on key features, applications, and research findings.
Structural and Functional Comparisons
Key Research Findings
Cyclopropane Derivatives: The cyclopropyl group in this compound confers higher reactivity compared to non-strained analogs, making it valuable in stereoselective reactions . In contrast, patent compounds with cyclopentyl or oxetane groups prioritize conformational stability for drug-target interactions .
Heterocyclic Cores : The pyridazine ring in the target compound offers distinct electronic properties compared to NCL195’s pyrimidine core. Pyridazines are less common in drug design but may exhibit unique binding profiles due to nitrogen positioning .
Tertiary Amines: While all listed compounds are tertiary amines, substitutions dictate their applications. Ethanol and piperazine moieties improve solubility, whereas nitro or benzyl groups enhance electrophilicity or lipophilicity .
Discontinuation Status : Unlike NCL195 (actively researched) and patent compounds (under development), CymitQuimica’s cyclopropane derivatives, including the target compound, are discontinued, limiting accessibility for further study .
Biological Activity
2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol, also known by its CAS number 1353984-66-3, is a compound of interest due to its potential biological activities. The compound features a unique structure that includes a pyridazine moiety and a cyclopropyl group, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molar mass of approximately 227.69 g/mol. Its chemical structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to target various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A notable study demonstrated that certain pyridazine derivatives act as inhibitors of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis and repair in rapidly dividing cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various pathogens, including Cryptosporidium species, which are responsible for severe gastrointestinal infections. The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance its efficacy against these pathogens .
Case Study 1: Dihydrofolate Reductase Inhibition
A research article highlighted the synthesis and biological evaluation of several pyridazine derivatives, including this compound. The findings indicated that these compounds displayed promising activity as DHFR inhibitors, with some derivatives showing IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Derivative A | 0.5 | DHFR |
| Derivative B | 1.2 | DHFR |
| This compound | 0.8 | DHFR |
Case Study 2: Antimicrobial Efficacy
In another study focused on the antimicrobial properties of pyridazine derivatives, it was found that this compound exhibited significant activity against Cryptosporidium parvum, with an EC50 value of approximately 1.5 μM . This suggests potential for development as a therapeutic agent against cryptosporidiosis.
| Pathogen | EC50 (μM) | Mechanism |
|---|---|---|
| Cryptosporidium parvum | 1.5 | Inhibition of growth |
| E. coli | >10 | No significant effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
